1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a combination of fluorinated pyridine, piperazine, and phenylpropene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Fluorinated Pyridine Intermediate: Starting with 5-fluoro-4-methylpyridine, the compound is subjected to halogenation and subsequent nucleophilic substitution to introduce the desired functional groups.
Synthesis of the Piperazine Derivative: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling Reaction: The fluorinated pyridine intermediate is coupled with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Final Functionalization: The phenylpropene moiety is introduced through a Heck reaction, utilizing palladium catalysts and appropriate ligands to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Epoxides and Diols: From oxidation of the phenylpropene moiety.
Alcohols: From reduction of the methanone group.
Substituted Pyridines: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Biology and Medicine
Biological Probes: Used in the study of biological pathways and molecular interactions.
Industry
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated pyridine ring can enhance binding affinity through halogen bonding, while the piperazine moiety can interact with biological membranes, affecting cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-4-methylpyridin-2-yl)-[4-(phenylpiperazin-1-yl)]methanone: Lacks the phenylpropene moiety, resulting in different biological activity.
(4-Methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone: Lacks the fluorine atom, affecting its chemical reactivity and binding properties.
Uniqueness
Fluorine Substitution: Enhances metabolic stability and binding affinity.
Phenylpropene Moiety: Provides additional sites for chemical modification and biological interaction.
This detailed article provides a comprehensive overview of 1-(5-fluoro-4-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-16-14-19(22-15-18(16)21)20(25)24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15H,9-13H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKUINARCORXEH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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